H-Lys(Boc)-OMe hydrochloride

Peptide Synthesis Solution-Phase Chemistry Solubility

H-Lys(Boc)-OMe hydrochloride orthogonally blocks ε-amine (Boc) and α-carboxyl (OMe), leaving only the α-amine free—eliminating branching from unprotected lysine. Unlike H-Lys(Boc)-OH (in-situ activation risks racemization) or H-Lys-OMe·2HCl (no ε-protection), this dual-protected HCl salt offers superior solubility (100 mg/mL DMSO) and unambiguous coupling directionality. ≥98% HPLC purity, scalable from mg to kg, with room-temp shipping stability. For solution-phase peptide fragments, bioconjugation, and combinatorial libraries.

Molecular Formula C12H25ClN2O4
Molecular Weight 296.79 g/mol
CAS No. 2389-48-2
Cat. No. B556985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys(Boc)-OMe hydrochloride
CAS2389-48-2
Molecular FormulaC12H25ClN2O4
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl
InChIInChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1
InChIKeyNANRHOPPXCBHGI-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys(Boc)-OMe Hydrochloride (CAS 2389-48-2): Orthogonally Protected Lysine Building Block for Solution-Phase Peptide Synthesis


H-Lys(Boc)-OMe hydrochloride (CAS 2389-48-2) is a dual-protected L-lysine derivative featuring a tert-butoxycarbonyl (Boc) group on the ε-amino side chain and a methyl ester (OMe) on the α-carboxyl terminus, supplied as a hydrochloride salt for enhanced solubility and stability. This orthogonal protection strategy leaves only the α-amino group free for selective coupling, making it a key intermediate in solution-phase peptide synthesis where stepwise chain elongation with minimal side reactions is required . The compound is commercially available at ≥98.0% purity by TLC or HPLC [1] and is supplied as a powder stable at room temperature [2].

Why Unprotected or Single-Protected Lysine Analogs Cannot Substitute for H-Lys(Boc)-OMe Hydrochloride in Selective Peptide Coupling


Lysine's two amino groups present a fundamental challenge in peptide synthesis: without orthogonal protection, both the α- and ε-amino groups can participate in coupling reactions, leading to branched or incorrect sequences. H-Lys(Boc)-OMe hydrochloride resolves this by simultaneously protecting both reactive sites except the α-amine, enabling precise, single-direction chain elongation. Substituting with a mono-protected analog such as H-Lys(Boc)-OH (free carboxylic acid) would require in situ carboxyl activation that risks racemization and side reactions , while H-Lys-OMe·2HCl (lacking ε-amine protection) cannot prevent unwanted branching during coupling steps . The hydrochloride salt form of H-Lys(Boc)-OMe further distinguishes it from free-base analogs by providing quantified improvements in solubility that directly impact reaction efficiency in organic synthesis media [1].

Quantitative Differentiation Evidence: H-Lys(Boc)-OMe Hydrochloride vs. Common Alternatives


Solubility in DMSO: H-Lys(Boc)-OMe Hydrochloride Achieves 100 mg/mL vs. Poor Aqueous Solubility of Unprotected Carboxyl Analogs

H-Lys(Boc)-OMe hydrochloride demonstrates quantified high solubility in DMSO at 100 mg/mL (336.94 mM) with ultrasonication [1]. In contrast, the commonly considered analog H-Lys(Boc)-OH (CAS 2418-95-3), which features a free carboxylic acid instead of a methyl ester, is only described qualitatively as 'slightly soluble in water' . The hydrochloride salt form of the target compound enhances its solubility in organic solvents compared to free-base analogs, a property critical for maintaining homogeneous reaction conditions during solution-phase peptide coupling steps .

Peptide Synthesis Solution-Phase Chemistry Solubility

Orthogonal Protection Strategy: Selective α-Amine Coupling vs. Branching Risk in Unprotected ε-Amine Analogs

H-Lys(Boc)-OMe hydrochloride provides orthogonal protection of the ε-amine with an acid-labile Boc group while the α-carboxyl is blocked as a methyl ester, leaving only the α-amine free for coupling . This contrasts sharply with H-Lys-OMe·2HCl (CAS 26348-70-9), which lacks ε-amine protection and can lead to branched peptide byproducts during coupling steps, with no quantitative means to control regioselectivity . The Boc group on H-Lys(Boc)-OMe remains stable under basic coupling conditions but can be selectively removed with TFA:CHCl3 (3:7 v/v) for 20 minutes to reveal the ε-amine for subsequent functionalization, as demonstrated in on-column peptide-oligonucleotide conjugate synthesis [1].

Orthogonal Protection Peptide Synthesis Coupling Efficiency

In Vivo Formulation Compatibility: Defined Solubility of 2.5 mg/mL in Biocompatible Co-Solvent System

For researchers transitioning from in vitro peptide synthesis to in vivo evaluation, H-Lys(Boc)-OMe hydrochloride has a validated solubility of ≥2.5 mg/mL (8.42 mM) in a biocompatible co-solvent system comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, yielding a clear solution [1]. This formulation data enables direct use in animal studies without additional solubility optimization. In contrast, the widely used solid-phase synthesis building block Fmoc-Lys(Boc)-OH (CAS 71989-26-9) achieves only 3.3 mg/mL (7.04 mM) in the same co-solvent system , and its higher molecular weight (468.54 vs. 296.79 g/mol) means that a given mass delivers fewer active lysine equivalents.

In Vivo Studies Formulation Bioactive Peptides

Solution-Phase vs. Solid-Phase Synthesis: Optimized Reaction Suitability for Peptide Fragment Coupling

H-Lys(Boc)-OMe hydrochloride is specifically validated and marketed for solution-phase peptide synthesis, as indicated by its 'reaction suitability: solution phase peptide synthesis' specification . This contrasts with Fmoc-based analogs such as Fmoc-Lys(Boc)-OH, which are optimized for solid-phase peptide synthesis (SPPS) and often require specialized resins and cleavage conditions . In a published protocol, Boc-Lys-OMe hydrochloride was successfully coupled to a solid support in 1:1 DMSO:pyridine containing 2% NEt3 for 1 hour at 50 mM concentration, demonstrating compatibility with both solution and on-column methodologies [1].

Solution-Phase Peptide Synthesis Reaction Suitability Fragment Condensation

Commercial Purity and Moisture Specifications: 98% HPLC with ≤1.0% Moisture Content

H-Lys(Boc)-OMe hydrochloride is commercially available with a defined purity specification of ≥98.0% by HPLC and moisture content ≤1.0% [1]. This quantitative quality control data provides assurance for reproducible coupling yields in sensitive peptide syntheses. While many vendors offer H-Lys(Boc)-OMe hydrochloride, purity specifications can vary (e.g., ≥95% from some suppliers ), and procurement decisions should prioritize vendors providing batch-specific certificates of analysis with HPLC or TLC data to ensure consistent performance.

Quality Control Purity Specification Procurement

Validated Application Scenarios for H-Lys(Boc)-OMe Hydrochloride Procurement


Solution-Phase Synthesis of Peptide Fragments for Drug Conjugates

H-Lys(Boc)-OMe hydrochloride is ideally suited for solution-phase synthesis of lysine-containing peptide fragments destined for conjugation to oligonucleotides, fluorescent probes, or cytotoxic payloads. The orthogonal protection strategy enables precise incorporation of the lysine residue with a free α-amine for chain elongation while preserving the ε-amine as a Boc-protected handle for later conjugation [1]. A published protocol demonstrates on-column coupling of Boc-Lys-OMe hydrochloride at 50 mM concentration in DMSO:pyridine with 2% NEt3, followed by selective Boc deprotection with TFA:CHCl3 (3:7 v/v, 20 min) to generate a free ε-amine for subsequent oligonucleotide attachment [2].

Preparation of Lysine Methyl Ester Intermediates for Bioactive Peptide Libraries

The methyl ester protection of the α-carboxyl group in H-Lys(Boc)-OMe hydrochloride allows for the synthesis of peptide fragments that can be selectively deprotected under mild basic conditions (e.g., NaOH/MeOH) to reveal the free carboxylic acid for further coupling or conjugation [1]. This property is particularly valuable for generating combinatorial peptide libraries where C-terminal modification is required. The compound's high solubility in DMSO (100 mg/mL) [2] facilitates parallel synthesis in 96-well plate formats, enabling high-throughput preparation of diverse peptide analogs for drug discovery campaigns.

In Vivo Evaluation of Lysine-Containing Peptide Therapeutics

For research groups transitioning peptide candidates to in vivo studies, H-Lys(Boc)-OMe hydrochloride offers a validated biocompatible formulation achieving ≥2.5 mg/mL (8.42 mM) in a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1]. This pre-optimized formulation eliminates the need for extensive solubility screening and enables reproducible dosing in rodent models for pharmacokinetic and efficacy studies. The compound's stability at room temperature for several days during shipping [2] further simplifies logistics for multi-site collaborative studies.

Kilogram-Scale Production of Protected Lysine Building Blocks

H-Lys(Boc)-OMe hydrochloride is commercially available at production scales up to kilograms [1], making it suitable for industrial peptide synthesis and large-scale drug substance manufacturing. The compound's established analytical specifications (≥98.0% HPLC purity, ≤1.0% moisture) [2] ensure batch-to-batch consistency essential for GMP production environments. Unlike Fmoc-based solid-phase building blocks which incur resin costs and waste, solution-phase synthesis with H-Lys(Boc)-OMe hydrochloride can be more economical for multi-kilogram campaigns, particularly when integrated with continuous flow chemistry platforms.

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